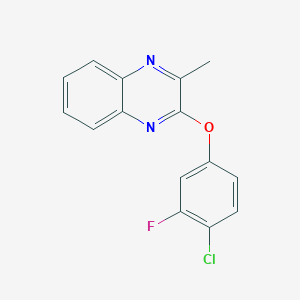

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline is an organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core substituted with a 4-chloro-3-fluorophenoxy group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Substitution Reaction: The 4-chloro-3-fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinoxaline core with 4-chloro-3-fluorophenol in the presence of a base such as potassium carbonate.

Methylation: The final step involves the methylation of the quinoxaline core, which can be achieved using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced quinoxaline derivatives with hydrogenated rings.

Substitution: New quinoxaline derivatives with various substituents replacing the chloro or fluoro groups.

Wissenschaftliche Forschungsanwendungen

The applications of 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline are not explicitly detailed within the provided search results; however, the search results do provide some insight into the applications of related compounds and synthesis methods.

Synthesis and Properties

- Synthesis of Quinoxaline Derivatives Various molecular transformations using 2-chloro-3-methylquinoxaline as a nucleus have been performed to obtain new compounds . One method involves reacting 2-chloro-3-methylquinoxaline with ethyl pyruvate in n-butanol to produce 2-hydroxy-3-methylquinoxaline, which is then treated with POCl3 to yield 2-chloro-3-methylquinoxaline .

- Intermediate Compounds 2-Chloro-3-methylquinoxaline can be reacted with 4-hydroxy benzaldehyde in acetonitrile to produce 2-(p-formylphenoxy)-3-methyl quinoxaline, an intermediate compound . Also, 2-chloro-3-methylquinoxaline can be refluxed with p-aminophenol in acetonitrile to yield 4-(2-methylquinoxalin-3-yloxy) benzamine, another intermediate .

Applications of Quinoxaline Derivatives

- Antimicrobial Activity Quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity .

- Anticancer Activity Quinoxaline derivatives have demonstrated potential anticancer activity as inhibitors of c-Met kinase .

- Pharmacological Properties Quinoxaline derivatives possess diverse biological activities, including anticancer, antibacterial, antiviral, antifungal, antiparasitic, cardiac modulator, anti-neurodegenerative, and immunomodulator properties . Certain C1- and C4-substituted-[1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit low-micromolar antiproliferative effects on various cancer cell lines . Novel N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1 sulfonamide derivatives have shown activity against MCF-7, HeLa, A549, and IMR32 cancer cell lines .

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chloro-3-fluorophenoxy)acetic acid

- 2-(3-Chloro-4-fluorophenoxy)acetic acid

- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a VEGFR-2 inhibitor. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C12H9ClF N2O

- CAS Number : 477870-89-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit the activity of specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines range from 2.1 to 9.8 µM, indicating significant cytotoxic potential compared to standard treatments like sorafenib .

- VEGFR-2 Inhibition : The compound has been identified as a VEGFR-2 inhibitor, with IC50 values ranging from 2.9 to 5.4 µM. This inhibition is crucial for preventing tumor angiogenesis, thus limiting tumor growth and metastasis .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Anticancer | HepG2 | 2.1 | Sorafenib | 2.2 |

| Anticancer | MCF-7 | 2.7 | Sorafenib | 3.4 |

| VEGFR-2 Inhibition | - | 2.9 - 5.4 | Sorafenib | 3.07 nM |

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits low toxicity against normal cells, with IC50 values against primary rat hepatocytes being approximately 15.0 µM, comparable to sorafenib's toxicity profile .

- Apoptotic Mechanisms : Further investigations into the apoptotic effects of this compound revealed significant increases in pro-apoptotic markers such as caspase-3 and BAX, alongside a decrease in anti-apoptotic Bcl-2 levels. This indicates that the compound not only inhibits cell proliferation but also promotes programmed cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoxaline structure can significantly influence its biological activity. For instance, the presence of halogen substituents (like chlorine and fluorine) on the phenoxy group enhances both anticancer and VEGFR-2 inhibitory activities .

Eigenschaften

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c1-9-15(19-14-5-3-2-4-13(14)18-9)20-10-6-7-11(16)12(17)8-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPZARLHTWEWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OC3=CC(=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.